

PS-1145 Dihydrochloride: A Technical Guide for Immunology Research

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Compound of Interest

Compound Name: *PS-1145 dihydrochloride*

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Executive Summary

PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the I κ B kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF- κ B) signaling pathway. The NF- κ B pathway is a cornerstone of the immune response, regulating inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in cancer. This technical guide provides an in-depth overview of **PS-1145 dihydrochloride**, its mechanism of action, and its applications in immunology research. It includes detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

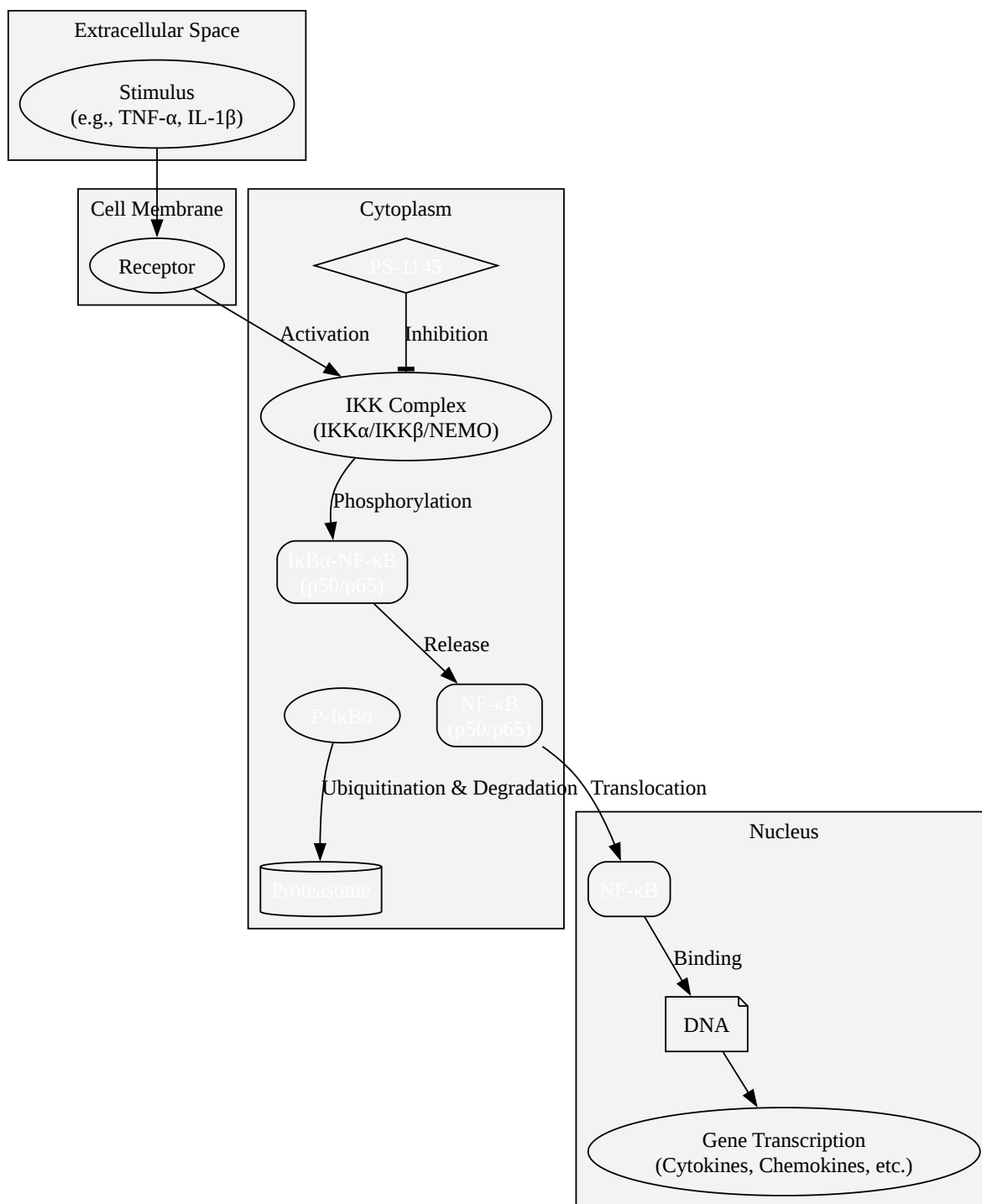
Introduction to PS-1145 Dihydrochloride

PS-1145 is a potent inhibitor of the I κ B kinase (IKK) complex, with a reported IC₅₀ of 88 nM for IKK β .^{[1][2]} It demonstrates selectivity for IKK β over a panel of other kinases.^[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of I κ B α , the natural inhibitor of NF- κ B. This action effectively sequesters NF- κ B in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Its ability to modulate the NF- κ B pathway makes it a valuable tool for investigating immune responses and a potential therapeutic agent for a range of diseases.

Mechanism of Action: Inhibition of the NF- κ B Signaling Pathway

The canonical NF- κ B signaling pathway is a primary target of PS-1145. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) or pathogen-associated molecular patterns (PAMPs), the IKK complex (composed of IKK α , IKK β , and NEMO/IKK γ) is activated. IKK β then phosphorylates I κ B α , targeting it for ubiquitination and proteasomal degradation. This frees the NF- κ B dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. These genes encode a wide array of proteins involved in the immune response, including cytokines, chemokines, adhesion molecules, and anti-apoptotic factors.

PS-1145 directly inhibits the catalytic activity of IKK β , thereby blocking the initial step of I κ B α phosphorylation. This leads to the stabilization of the I κ B α /NF- κ B complex in the cytoplasm and a subsequent reduction in NF- κ B-mediated gene transcription.



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Quantitative Data

The following tables summarize the key quantitative data for **PS-1145 dihydrochloride** based on available literature.

Parameter	Value	Cell Line/System	Reference
IC50 (IKK β)	88 nM	N/A	[1][2]
IC50 (IKK complex)	100 nM	N/A	[1]

Application	Cell Type	Concentration Range	Effect	Reference
Inhibition of T-cell Proliferation	Alloreactive T-cells	6 - 10 μ M	Significant inhibition of proliferation	[3]
Inhibition of NF- κ B Activation	CD4+ T-cells	10 μ M	Inhibition of p65 nuclear localization	[3]
Inhibition of Myeloma Cell Proliferation	MM.1S, U266, RPMI-8226	1.5 - 50 μ M	Inhibition of proliferation	[1]
Inhibition of Osteoclast Differentiation	RAW 264.7 cells	5 - 10 μ M	Inhibition of RANKL-induced differentiation	[1]

Experimental Protocols

This section provides detailed protocols for key immunological assays using **PS-1145 dihydrochloride**. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to assess the effect of PS-1145 on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

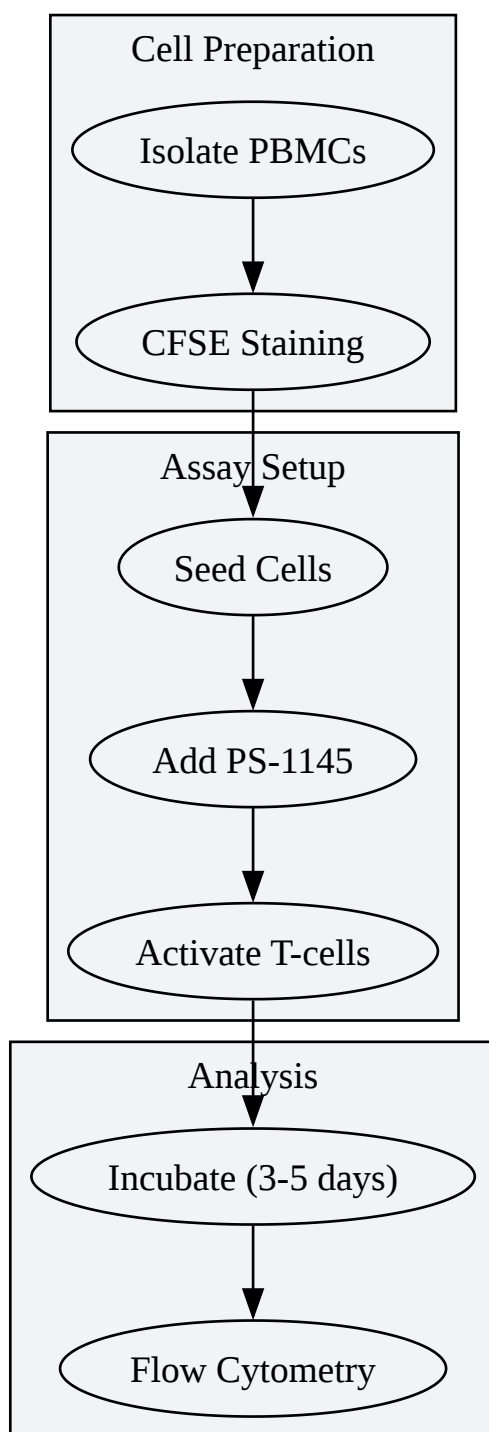
Materials:

- **PS-1145 dihydrochloride**
- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- CFSE (5 mM stock in DMSO)
- T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- **Cell Preparation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, further purify T-cells using magnetic-activated cell sorting (MACS).
- **CFSE Staining:** a. Resuspend cells at 1×10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 μM . c. Incubate for 10 minutes at 37°C , protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium.
- **Cell Seeding and Treatment:** a. Resuspend CFSE-labeled cells in complete RPMI-1640 medium at 1×10^6 cells/mL. b. Seed 1×10^5 cells per well in a 96-well round-bottom plate. c. Prepare serial dilutions of **PS-1145 dihydrochloride** in complete RPMI-1640 medium. A suggested concentration range is 1-20 μM . Include a vehicle control (DMSO). d. Add the PS-1145 dilutions or vehicle to the respective wells.
- **T-Cell Activation:** a. Add T-cell activation stimuli to the wells (e.g., plate-bound anti-CD3 at 1-5 $\mu\text{g/mL}$ and soluble anti-CD28 at 1-2 $\mu\text{g/mL}$). b. Include unstimulated control wells.

- Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
- Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. c. Resuspend the cells in FACS buffer. d. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel. Proliferation is indicated by a halving of CFSE intensity with each cell division.



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Cytokine Release Assay

This protocol outlines a method to measure the effect of PS-1145 on the production of cytokines by immune cells.

Materials:

- **PS-1145 dihydrochloride**
- PBMCs or specific immune cell populations (e.g., macrophages, dendritic cells)
- Appropriate cell culture medium
- Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)
- ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF- α , IL-6, IL-1 β , IFN- γ)
- 96-well flat-bottom tissue culture plates
- Plate reader

Procedure:

- **Cell Seeding:** Seed 2×10^5 cells per well in a 96-well flat-bottom plate in 100 μ L of culture medium.
- **PS-1145 Treatment:** a. Prepare serial dilutions of **PS-1145 dihydrochloride** in culture medium. b. Add 50 μ L of the PS-1145 dilutions or vehicle control to the appropriate wells. c. Pre-incubate the cells with PS-1145 for 1-2 hours at 37°C.
- **Cell Stimulation:** a. Prepare the stimulating agent at the desired concentration in culture medium. b. Add 50 μ L of the stimulating agent to the wells. Include an unstimulated control.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Supernatant Collection:** Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
- **Cytokine Measurement:** a. Perform ELISA or a multiplex bead array assay on the collected supernatants according to the manufacturer's instructions to quantify the levels of the cytokines of interest.

NF- κ B Nuclear Translocation Assay (Immunofluorescence)

This protocol details a method to visualize the effect of PS-1145 on the nuclear translocation of the NF- κ B p65 subunit using immunofluorescence microscopy.[3]

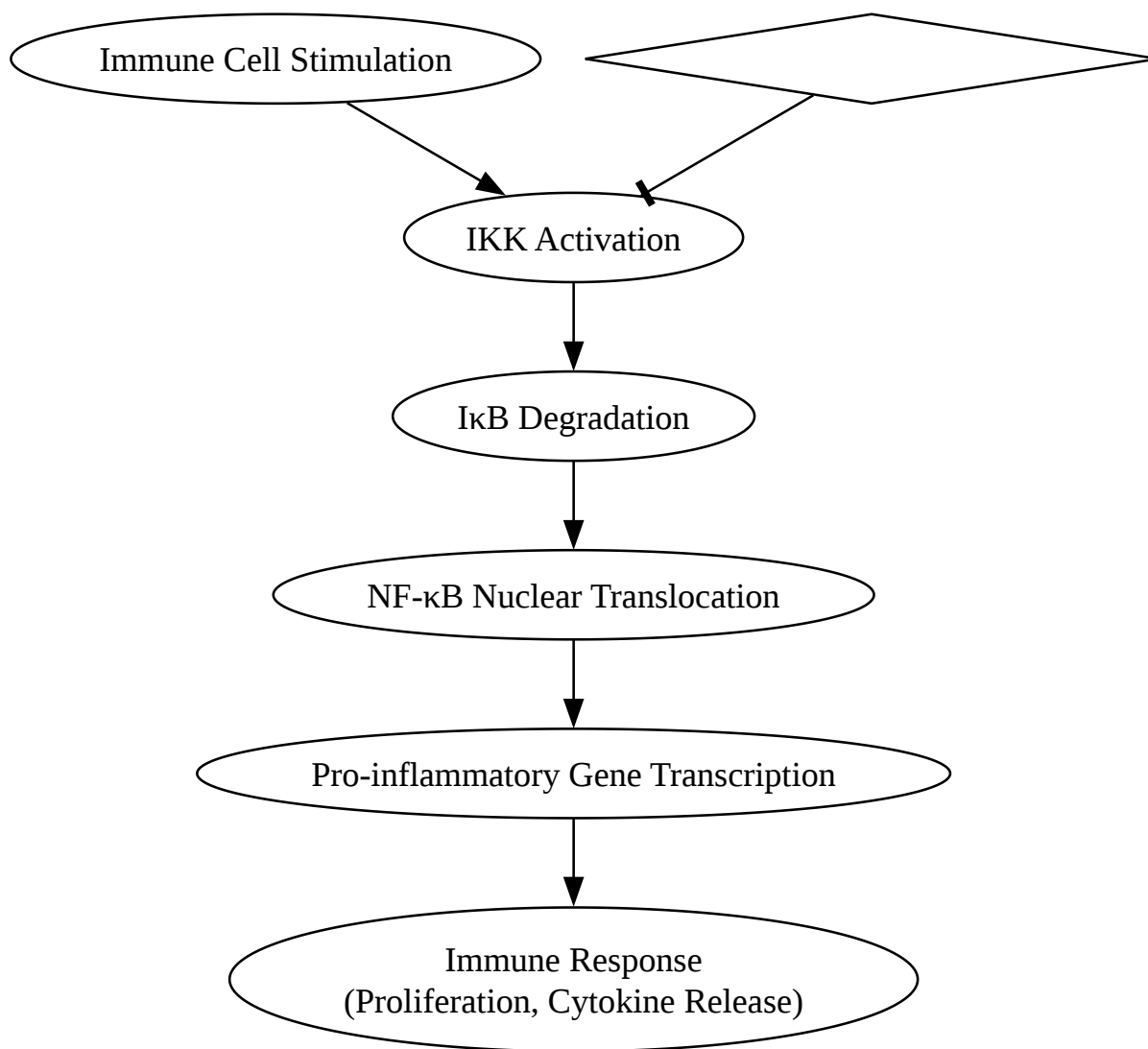
Materials:

- **PS-1145 dihydrochloride**
- Adherent immune cells (e.g., macrophages, or T-cells on coated coverslips)
- Cell culture medium
- Stimulating agent (e.g., TNF- α)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against NF- κ B p65
- Fluorescently-labeled secondary antibody
- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

Procedure:

- **Cell Culture:** Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

- PS-1145 Treatment: Treat the cells with the desired concentrations of PS-1145 or vehicle for 1-2 hours.
- Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF- α) for 30-60 minutes.
- Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
- Permeabilization: a. Permeabilize the cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS.
- Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Antibody Staining: a. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. d. Wash three times with PBS.
- Nuclear Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or PS-1145-treated stimulated cells, p65 staining will be predominantly cytoplasmic. In stimulated cells without PS-1145, p65 staining will be concentrated in the nucleus.



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Applications in Immunology Research

PS-1145 dihydrochloride is a versatile tool for a wide range of immunology research applications:

- Inflammation: Investigating the role of the NF-κB pathway in inflammatory processes and for screening anti-inflammatory compounds.
- Autoimmune Diseases: Modeling the effects of NF-κB inhibition in autoimmune conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

- T-Cell Biology: Studying the signaling pathways that govern T-cell activation, proliferation, and differentiation.
- Innate Immunity: Elucidating the role of NF- κ B in the responses of innate immune cells, such as macrophages and dendritic cells, to pathogens.
- Graft-versus-Host Disease (GVHD): Research has shown that PS-1145 can inhibit the proliferation of alloreactive T-cells, suggesting its potential in studying and mitigating GVHD. [3]
- Cancer Immunology: Investigating the interplay between the NF- κ B pathway and the tumor microenvironment, and its role in immune evasion.

Conclusion

PS-1145 dihydrochloride is a valuable pharmacological tool for dissecting the intricate role of the NF- κ B signaling pathway in the immune system. Its specificity and potency make it an excellent choice for in vitro and potentially in vivo studies aimed at understanding and modulating immune responses. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate PS-1145 into their immunology research programs. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

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